molecular formula C23H28FN3O5S B10807441 Ethyl 4-(4-fluoro-3-{[4-(propan-2-YL)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Ethyl 4-(4-fluoro-3-{[4-(propan-2-YL)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B10807441
M. Wt: 477.6 g/mol
InChI Key: HNWJKGZMZOPLRN-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluoro-3-{[4-(propan-2-YL)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H28FN3O5S and its molecular weight is 477.6 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-(4-fluoro-3-{[4-(propan-2-YL)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a synthetic compound with a complex structure that includes a piperazine core, sulfonyl group, and multiple aromatic rings. Its unique chemical properties suggest potential therapeutic applications, particularly in modulating enzymatic pathways and interacting with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C23H28FN3O5SC_{23}H_{28}FN_{3}O_{5}S, indicating the presence of fluorine and a propan-2-yl group, which enhance its lipophilicity and biological activity. The structural complexity allows for various interactions with biological systems, particularly in the context of enzyme modulation and receptor binding.

Biological Activity Overview

Research has indicated that this compound may interact with fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. This interaction suggests implications for pain management and anxiety treatment . Compounds with similar structures have been noted for their anti-inflammatory and antitumor activities, indicating that this compound could be explored for various therapeutic applications.

Preliminary studies suggest that this compound may have a role in modulating pain signaling pathways. The binding affinity to receptors involved in neurobiological processes is crucial for elucidating its mechanism of action. Interaction studies have shown potential effects on pain signaling pathways, which could lead to therapeutic applications in treating chronic pain conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds can be insightful.

Compound NameStructureUnique Features
4-(3-Fluoro-phenyl)-piperazine-1-carboxylic acidSimilar piperazine coreLacks trifluoromethyl group
4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carboxylic acidChlorine instead of fluorineDifferent halogen substitution
4-(Trifluoromethyl)-piperazine-1-carboxylic acidTrifluoromethyl without sulfonylSimplified structure

Uniqueness: The combination of both fluorinated and sulfonated groups in this compound potentially enhances its biological activity compared to similar compounds lacking these features.

Properties

Molecular Formula

C23H28FN3O5S

Molecular Weight

477.6 g/mol

IUPAC Name

ethyl 4-[4-fluoro-3-[(4-propan-2-ylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C23H28FN3O5S/c1-4-32-23(29)26-11-13-27(14-12-26)33(30,31)19-9-10-21(24)20(15-19)22(28)25-18-7-5-17(6-8-18)16(2)3/h5-10,15-16H,4,11-14H2,1-3H3,(H,25,28)

InChI Key

HNWJKGZMZOPLRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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